

The Role of AMG319 in B-cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AMG319**

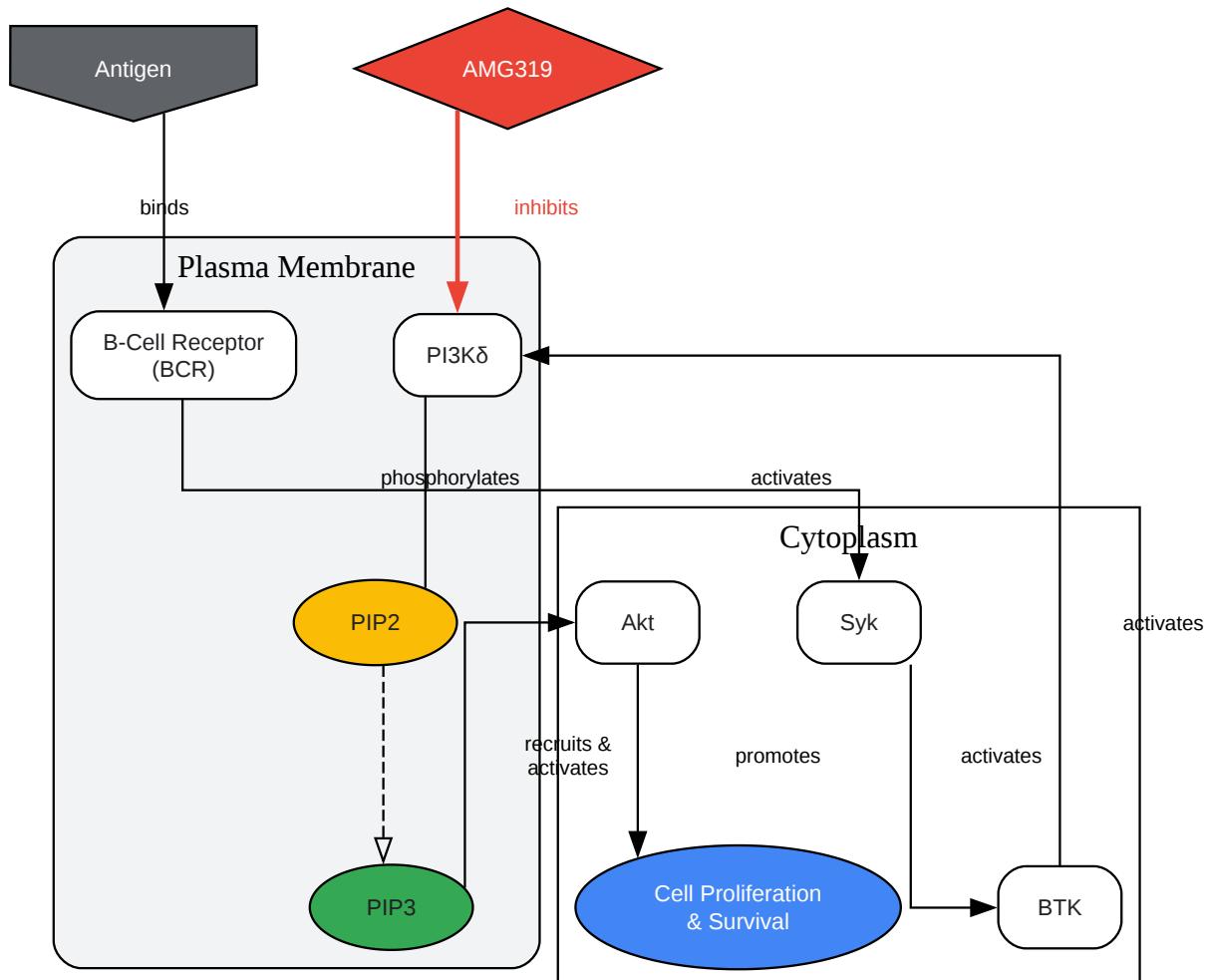
Cat. No.: **B612258**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG319 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^[1] The PI3K signaling pathway is a critical mediator of numerous cellular functions, including proliferation, survival, differentiation, and metabolism.^[2] Within the hematopoietic system, the PI3K δ isoform is predominantly expressed and plays an essential role in B-cell receptor (BCR) signaling.^[2] Dysregulation of the BCR-PI3K δ axis is a known driver in the pathogenesis of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL), making PI3K δ a key therapeutic target.^{[2][3]} **AMG319** was developed to specifically target this pathway, thereby inhibiting the downstream signals that promote the growth and survival of malignant B-cells.^[3]


Mechanism of Action

The B-cell receptor is a transmembrane complex that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation, proliferation, and survival. A key event in this cascade is the activation of Class I PI3Ks.

- BCR Activation: Antigen binding to the BCR triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's accessory proteins, CD79a and CD79b.

- Syk and BTK Activation: This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn activates downstream effectors, including Bruton's tyrosine kinase (BTK).
- PI3K δ Recruitment and Activation: PI3K δ is recruited to the plasma membrane and activated.
- PIP3 Production: Activated PI3K δ phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
- Downstream Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt.
- Cellular Response: Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, proliferation, and growth.

AMG319 exerts its therapeutic effect by competitively binding to the ATP-binding site of the PI3K δ catalytic subunit. This inhibition blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt and interrupting the entire downstream signaling cascade that is critical for the proliferation and survival of B-lymphocytes.[\[1\]](#)

[Click to download full resolution via product page](#)

B-cell receptor signaling pathway and inhibition by **AMG319**.

Data Presentation

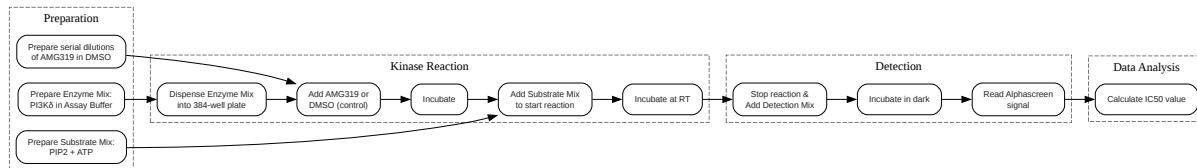
The following tables summarize the quantitative data for **AMG319** from preclinical and clinical studies.

Table 1: Preclinical In Vitro Potency and Selectivity

Assay Type	Target/Stimulus	Species	IC50	Selectivity vs. PI3K δ	Reference
Enzyme Assay	PI3K δ	-	<10 nM	-	[4]
PI3K α	-	>5000-fold	[4]		
PI3K β	-	>200-fold	[4]		
PI3K γ	-	>200-fold	[4]		
Cell-Based pAkt Assay	BCR Cross-linking	Murine (Splenocytes)	<5 nM	-	[4]
Human Whole Blood Assay	anti-IgD (CD69 expression)	Human	16 nM	-	[3]

Table 2: Phase I Clinical Trial Results (NCT01300026)

Parameter	Details	Reference
Patient Population	28 adults with relapsed/refractory lymphoid malignancies (25 CLL, 3 NHL)	[5]
Dose Escalation	25, 50, 100, 200, 300, and 400 mg once daily (QD)	[5]
Maximum Tolerated Dose	Not reached at doses up to 400 mg QD	[5]
Dose-Limiting Toxicity	1 event: Grade 3 hemolytic anemia at 25 mg in one CLL patient	[5]
Pharmacokinetics (PK)	Linear absorption; mean plasma half-life of 3.8 to 6.6 hours	[5]
Pharmacodynamics (PD)	Dose-dependent inhibition of BCR-induced pAkt in patient CLL samples	[5]
Near-complete pAkt inhibition for 24 hours at the 400 mg dose		[5]
Preliminary Efficacy (CLL)	Anti-tumor activity observed at all dose levels	[5]
13 of 15 CLL patients at 200-400 mg doses remained on study after a median follow-up of 30 weeks		[5]
Adverse Events (AEs)	75% of patients had ≥ 1 treatment-related AE (25% were Grade ≥ 3)	[5]


Experimental Protocols

Detailed methodologies for key experiments are provided below.

PI3K δ Enzyme Inhibition Assay (Alphascreen)

This assay quantifies the ability of **AMG319** to inhibit the enzymatic activity of PI3K δ by measuring the production of PIP3.

- Principle: A competitive immunoassay format where biotinylated PIP3 (generated by the enzyme) competes with a fluorescently labeled PIP3 tracer for binding to a GST-tagged PH domain protein, which is in turn captured by glutathione-coated acceptor beads. Proximity of donor and acceptor beads generates a signal, which is inversely proportional to the enzyme's activity.
- Materials: Recombinant PI3K δ enzyme, PI(4,5)P2 substrate, ATP, biotinylated-IP4, streptavidin-donor beads, anti-GST-acceptor beads, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 14 mM MgCl₂).
- Procedure:
 - Prepare serial dilutions of **AMG319** in DMSO.
 - In a 384-well plate, add PI3K δ enzyme to the assay buffer.
 - Add the diluted **AMG319** or DMSO vehicle control to the wells.
 - Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
 - Incubate at room temperature to allow PIP3 production.
 - Stop the reaction and add the detection mix containing the biotinylated-IP4, GST-PH domain protein, streptavidin-donor beads, and anti-GST-acceptor beads.
 - Incubate in the dark to allow for bead binding.
 - Read the plate on a suitable plate reader (e.g., Envision).
 - Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

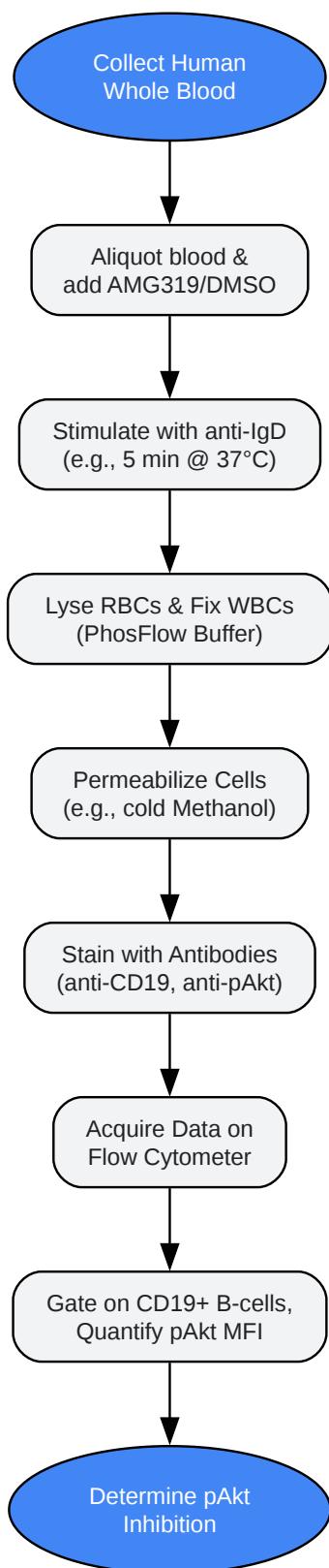
[Click to download full resolution via product page](#)

Workflow for the PI3K δ Alphascreen enzyme inhibition assay.

B-Cell Proliferation Assay

This assay measures the effect of **AMG319** on the proliferation of B-cells following stimulation that mimics T-cell help and BCR engagement.

- Principle: Primary B-cells or B-cell lines are stimulated to proliferate. The viability or proliferation is measured, typically via metabolic activity (e.g., MTS/CellTiter-Glo) or DNA synthesis, in the presence of varying concentrations of the inhibitor.
- Materials: Isolated primary B-cells or a suitable B-cell line (e.g., from CLL patients), RPMI-1640 culture medium with FBS, anti-IgM antibody, recombinant CD40 ligand (CD40L), proliferation assay reagent (e.g., CellTiter-Glo®).
- Procedure:
 - Plate B-cells in a 96-well culture plate.
 - Add serial dilutions of **AMG319** or DMSO vehicle control to the wells and pre-incubate.
 - Add stimulating agents (e.g., anti-IgM and CD40L) to all wells except the unstimulated control.


- Incubate the plate for a set period (e.g., 72 hours) at 37°C in a CO₂ incubator.
- Add the proliferation assay reagent (e.g., CellTiter-Glo®) to each well.
- Incubate as per the manufacturer's instructions.
- Measure the signal (luminescence for CellTiter-Glo®) on a plate reader.
- Determine the IC₅₀ for inhibition of proliferation.

Phospho-Akt (pAkt) Inhibition Assay in Human Whole Blood

This pharmacodynamic assay measures the functional inhibition of the PI3Kδ pathway directly in a clinically relevant matrix.

- Principle: Whole blood is treated with the inhibitor, then stimulated via the BCR. Red blood cells are lysed, and white blood cells are fixed and permeabilized. B-cells are identified using a surface marker (CD19), and the level of intracellular phosphorylated Akt (at Ser473) is quantified by flow cytometry using a phospho-specific antibody.
- Materials: Freshly collected human whole blood (in sodium heparin tubes), anti-IgD antibody for stimulation, **AMG319**, PhosFlow Lyse/Fix buffer, permeabilization buffer, fluorescently-conjugated antibodies (e.g., anti-CD19, anti-pAkt Ser473).
- Procedure:
 - Aliquot whole blood into tubes or a 96-well deep-well plate.
 - Add serial dilutions of **AMG319** or DMSO vehicle control and incubate briefly.
 - Stimulate the samples with an optimal concentration of anti-IgD antibody for a short period (e.g., 5-10 minutes) at 37°C. Leave one sample unstimulated as a negative control.
 - Immediately stop the stimulation by adding a lysis/fixation buffer (e.g., BD PhosFlow Lyse/Fix) and incubate.
 - Centrifuge the cells, discard the supernatant, and wash.

- Permeabilize the cells by resuspending the pellet in a cold permeabilization buffer (e.g., methanol-based).
- Wash the cells to remove the permeabilization buffer.
- Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD19) and intracellular targets (e.g., anti-pAkt S473).
- Incubate in the dark.
- Wash the cells and resuspend in FACS buffer.
- Acquire data on a flow cytometer.
- Analyze the data by gating on the CD19-positive B-cell population and quantifying the median fluorescence intensity (MFI) of the pAkt signal.

[Click to download full resolution via product page](#)

Workflow for pAkt inhibition analysis by flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [The Role of AMG319 in B-cell Receptor Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612258#amg319-in-b-cell-receptor-signaling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com